2-Benzoyl-4-methyl-5-aminobenzoic acid 2-Benzoyl-4-methyl-5-aminobenzoic acid
Brand Name: Vulcanchem
CAS No.: 7277-88-5
VCID: VC18464436
InChI: InChI=1S/C15H13NO3/c1-9-7-11(12(15(18)19)8-13(9)16)14(17)10-5-3-2-4-6-10/h2-8H,16H2,1H3,(H,18,19)
SMILES:
Molecular Formula: C15H13NO3
Molecular Weight: 255.27 g/mol

2-Benzoyl-4-methyl-5-aminobenzoic acid

CAS No.: 7277-88-5

Cat. No.: VC18464436

Molecular Formula: C15H13NO3

Molecular Weight: 255.27 g/mol

* For research use only. Not for human or veterinary use.

2-Benzoyl-4-methyl-5-aminobenzoic acid - 7277-88-5

Specification

CAS No. 7277-88-5
Molecular Formula C15H13NO3
Molecular Weight 255.27 g/mol
IUPAC Name 5-amino-2-benzoyl-4-methylbenzoic acid
Standard InChI InChI=1S/C15H13NO3/c1-9-7-11(12(15(18)19)8-13(9)16)14(17)10-5-3-2-4-6-10/h2-8H,16H2,1H3,(H,18,19)
Standard InChI Key VMRVCCJQIXPRQU-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C=C1N)C(=O)O)C(=O)C2=CC=CC=C2

Introduction

Chemical and Structural Properties

Molecular Architecture

The compound’s structure combines a benzoic acid backbone with strategic substitutions:

  • Benzoyl group (C₆H₅CO-): Introduces steric bulk and participates in π-π interactions .

  • Methyl group (-CH₃): Enhances lipophilicity and stabilizes the molecular conformation .

  • Amino group (-NH₂): Provides sites for hydrogen bonding and subsequent functionalization .

The SMILES notation \text{CC1=CC(=C(C=C1C(=O)O)N)C(=O)C2=CC=CC=C2 illustrates the spatial arrangement . X-ray crystallography of analogous compounds (e.g., 2-methyl-4-(2-methylbenzamido)benzoic acid) reveals monoclinic crystal systems stabilized by intermolecular hydrogen bonds between carboxyl and amino groups .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC15H13NO3\text{C}_{15}\text{H}_{13}\text{NO}_{3}
Molecular Weight255.27 g/mol
Density1.3–1.4 g/cm³ (estimated)
Melting PointNot reported
SolubilityModerate in polar aprotic solvents (DMF, DMSO)

Synthesis and Production

Synthetic Pathways

The synthesis of 2-benzoyl-4-methyl-5-aminobenzoic acid involves multi-step reactions, often leveraging established methods for aminobenzoic acid derivatives:

  • Nitration and Reduction:

    • Starting with 4-methylbenzoic acid, nitration introduces a nitro group at the 5-position. Subsequent catalytic hydrogenation (e.g., using Pd/C) reduces the nitro group to an amine .

    • Example: 2-amino-3-methylbenzoic acid synthesis via hydrogenation of nitro intermediates .

  • Benzoylation:

    • The amino group undergoes benzoylation using benzoyl chloride in the presence of a base (e.g., pyridine) to form the benzamide moiety .

    • Microwave-assisted methods, as described for Pf-DHFR inhibitors, may enhance reaction efficiency .

  • Purification:

    • Crystallization from ethanol/water mixtures yields the pure product, with typical yields exceeding 85% .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
NitrationHNO₃ (60–75%), 50–80°C90–95%
HydrogenationH₂, Pd/C, ethanol, 50°C95–98%
BenzoylationBenzoyl chloride, pyridine, DMF85–90%

Applications in Pharmaceutical and Chemical Industries

Enzyme Inhibition

  • Acetylcholinesterase (AChE) Inhibitors: Analogous 4-aminobenzoic acid derivatives exhibit inhibitory activity against AChE (IC₅₀: 0.59 μM) and butyrylcholinesterase (BChE; IC₅₀: 0.15 μM), suggesting potential in Alzheimer’s disease therapy .

  • Carbonic Anhydrase (CA) Inhibition: Substituted benzamides show affinity for CA isoforms, with IC₅₀ values as low as 0.0514 μM .

Intermediate for Drug Synthesis

  • The compound’s reactive sites facilitate its use in synthesizing quinazoline and pyrrolyl benzamide derivatives, which are explored for anticancer and antimicrobial applications .

  • Patent CN112778147A highlights similar chlorinated benzoic acids as intermediates for antihypertensive agents .

Research Advancements

Computational Studies

Density Functional Theory (DFT) analyses of related compounds (e.g., 2-amino-5-bromobenzoic acid) predict:

  • Tautomerism: Equilibrium between amino-keto and imino-enol forms, affecting electronic properties .

  • HOMO-LUMO Gaps: Energy gaps of ~4.5 eV, indicating moderate reactivity suitable for charge-transfer applications .

Structural Optimization

  • Substituent Effects: Introducing electron-withdrawing groups (e.g., -SO₂CH₃) at the 5-position enhances binding to Na⁺/H⁺ exchangers (NHE), as seen in cardioprotective agents .

  • Conformational Restriction: Methyl groups at the 2-position improve inhibitory potency by reducing rotational freedom .

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